molecular formula C19H22N6O2S2 B2912209 2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1171859-41-8

2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2912209
CAS No.: 1171859-41-8
M. Wt: 430.55
InChI Key: BNQFFPULTVGTGE-UHFFFAOYSA-N
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Description

2-(3-(4-Methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a sophisticated synthetic compound offered for research and development purposes. This molecule integrates several pharmaceutically relevant heterocyclic structures, including a 4-methylpiperazine group, a thiophene ring, and a 4-methylthiazole moiety. The 4-methylpiperazine unit is a common feature in medicinal chemistry, often used to modulate solubility and bioavailability, and is found in compounds investigated as enzyme inhibitors . The presence of the thiazole ring, a core structure in many bioactive molecules, is well-documented in life science research . This complex structure makes it a valuable intermediate for researchers in drug discovery, particularly for synthesizing and screening novel molecules with potential biological activity. The product is strictly for professional laboratory research use. It is not intended for diagnostic, therapeutic, personal, or any other use.

Properties

IUPAC Name

2-[3-(4-methylpiperazine-1-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S2/c1-13-12-29-19(20-13)21-17(26)11-25-15(16-4-3-9-28-16)10-14(22-25)18(27)24-7-5-23(2)6-8-24/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQFFPULTVGTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCN(CC3)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(4-methylthiazol-2-yl)acetamide (CAS No. 1171859-41-8) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, structure, and findings from various studies.

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular FormulaC19_{19}H22_{22}N6_{6}O2_{2}S2_{2}
Molecular Weight430.6 g/mol
CAS Number1171859-41-8

Antibacterial Activity

Research has indicated that compounds similar to the one demonstrate significant antibacterial properties. For instance, derivatives containing thiophene and pyrazole moieties have shown marked activity against various Gram-positive and Gram-negative bacteria. Notably, studies have highlighted that certain derivatives exhibit effective inhibition against Staphylococcus aureus and Escherichia coli, with growth inhibition zones ranging from 14 to 17 mm .

Anticancer Activity

In vitro studies have assessed the anticancer potential of related compounds against several cancer cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colorectal cancer). The results indicate that these compounds can exhibit potent anti-proliferative effects, with IC50_{50} values often below 25 μM . The structure-activity relationship (SAR) studies suggest that modifications in the aromatic substituents significantly influence the anticancer efficacy.

Case Studies

  • Study on Antibacterial Efficacy :
    A comparative study evaluated various thiophene-linked compounds against standard pathogenic strains. The compound exhibited moderate to high activity against E. coli and S. aureus, suggesting its potential as a lead compound in antibiotic development .
  • Anti-proliferative Activity Assessment :
    In a series of assays using the MTT method, compounds structurally similar to the target molecule were tested for their ability to inhibit cell proliferation in cancer cell lines. The findings revealed that several derivatives showed significant cytotoxicity, indicating their promise as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by:

  • The presence of the thiophene ring , which contributes to the overall electron density and may enhance interaction with biological targets.
  • The piperazine moiety , which is known for its ability to modulate receptor interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and analogous molecules:

Compound Core Structure Key Substituents Reported Activity Synthetic Route
Target Compound Pyrazole 4-Methylpiperazine-1-carbonyl, thiophen-2-yl, 4-methylthiazole Limited direct data; inferred kinase/modulator potential based on structural analogs Microwave-assisted cyclization or nucleophilic substitution
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide Pyrazoline-thiazolidinone hybrid 4-Chlorophenyl, isopropylphenyl Anticancer (IC₅₀ ~1.6–2.0 µg/mL against HepG-2) Chalcone-thiosemicarbazide cyclization under solvent-free conditions
2-(4-Substituted piperazin-1-yl)-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole Varied piperazine substituents (e.g., methyl, ethyl) Antimicrobial (Gram-positive bacteria: MIC 8–32 µg/mL) Nucleophilic substitution of chloroacetamide with piperazine derivatives
4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives Thiazole Phenyl, hydrazide functionalities Anticancer (IC₅₀ = 1.61–1.98 µg/mL) Condensation with α-halo compounds (e.g., phenacyl bromide)

Key Observations:

Piperazine vs. Other Substituents :

  • The 4-methylpiperazine-1-carbonyl group may improve solubility and kinase-binding affinity compared to simpler alkyl/aryl substituents in thiadiazole derivatives .

Pharmacological Gaps: While analogs like pyrazoline-thiazolidinone hybrids show explicit anticancer activity (IC₅₀ <2 µg/mL), the target compound’s bioactivity remains underexplored in the available literature .

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